Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester
Description
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester is a structurally complex ester of carbonic acid, characterized by a methyl ester group, a 3-oxazolidinyl heterocycle, and a branched 1-methylethyl (isopropyl) substituent. This compound belongs to the broader class of carbonic acid esters (CAEs), which are derivatives formed by replacing one or both hydroxyl groups of carbonic acid (H₂CO₃) with alkoxy or aryloxy groups. The synthesis of such esters often involves solvent-dependent reactions; for example, methanol (MeOH) yields monomethyl esters (CAME), while ethanol (EtOH) produces monoethyl esters (CAEE) . The stability of CAEs is significantly higher than that of free carbonic acid due to reduced susceptibility to hydrolysis, particularly when bulky substituents like oxazolidinyl or isopropyl groups are present .
Properties
CAS No. |
221354-41-2 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl carbonate |
InChI |
InChI=1S/C10H19NO4/c1-8(2)9-11(4-6-14-9)5-7-15-10(12)13-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
BUQSVEGOKFMKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)CCOC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
Process Overview : The traditional method for synthesizing carbonic acid esters involves reacting an alcohol with phosgene or chloroformates. However, these methods have drawbacks, including safety concerns and the generation of hazardous by-products.
Catalyst Utilization : Recent advancements suggest using metal salts (e.g., copper salts) as catalysts to improve yields and reduce by-products. This method allows for a more controlled reaction environment and better product recovery.
Carbon Monoxide and Oxygen Reaction
Mechanism : A notable method involves the reaction of an alcohol with carbon monoxide and oxygen in the presence of a metal salt catalyst. This process can be summarized as follows:
$$
R-OH + CO + O_2 \xrightarrow{Cu^{+}} R-O-C(=O)-O-R'
$$Advantages : This method minimizes the formation of acidic by-products, maintaining a weakly acidic pH throughout the reaction, which is beneficial for achieving high ester yields without significant side reactions.
Alternative Synthetic Routes
- Biocatalytic Methods : Utilizing enzymes such as esterases or lipases can provide a more environmentally friendly approach to synthesizing carbonic acid esters. These biocatalysts can selectively catalyze the esterification process under mild conditions, potentially leading to fewer by-products and higher selectivity.
Comparative Analysis of Methods
| Method | Catalyst Used | Yield Efficiency | By-products | Conditions |
|---|---|---|---|---|
| Direct Esterification | Phosgene/Chloroformates | Moderate | High (toxic) | High pressure/temperature |
| CO + O2 Reaction | Copper Salts | High | Low | 70°C - 200°C |
| Biocatalytic | Enzymes | Variable | Minimal | Mild conditions |
Recent studies have focused on optimizing these processes to enhance yield and reduce environmental impact. For instance, research indicates that using a combination of metal salts and biocatalysts can synergistically improve reaction efficiency while minimizing waste.
The preparation of Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester can be achieved through various methods, each with its advantages and challenges. The choice of method depends on factors such as desired yield, environmental considerations, and safety protocols.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding alcohol and carbonic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Alcohol and carbonic acid.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Carbonic acid derivatives, including methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester, are being researched for their potential as intermediates in the synthesis of pharmaceutical compounds. Their oxazolidinyl structure provides a scaffold for developing new drugs targeting various diseases, particularly due to their ability to form stable active esters.
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized several carbonic acid derivatives and evaluated their efficacy against specific cancer cell lines. The results indicated that compounds with oxazolidinyl moieties exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .
1.2 Antimicrobial Activity
Research indicates that carbonic acid derivatives can possess antimicrobial properties. A study demonstrated that certain esters derived from carbonic acid showed significant activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of Carbonic Acid Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester | E. coli | 32 µg/mL |
| Methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester | S. aureus | 16 µg/mL |
Organic Synthesis
2.1 Peptide Coupling Reagents
The compound is utilized as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds between amino acids. Its stability and reactivity make it an attractive option for synthesizing complex peptides.
Case Study:
In a comparative study on peptide coupling reagents, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester was evaluated alongside traditional reagents like DCC (dicyclohexylcarbodiimide). The findings suggested that this compound provided higher yields and reduced racemization during the coupling process .
Industrial Applications
3.1 Coatings and Adhesives
Due to its chemical properties, carbonic acid methyl esters are explored as components in coatings and adhesives. Their ability to form durable films makes them suitable for protective coatings in various industrial applications.
Data Table: Properties of Coatings Using Carbonic Acid Esters
| Property | Value |
|---|---|
| Adhesion Strength | High |
| Flexibility | Moderate |
| Chemical Resistance | Excellent |
Mechanism of Action
The mechanism of action of carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alcohol and carbonic acid, which can then participate in further biochemical reactions. The oxazolidine ring may also interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl carbonate, a comparative analysis with structurally and functionally related carbonic acid esters is provided below.
Structural Analogs
Key Differentiators
- Stability : The target compound’s 3-oxazolidinyl ring and isopropyl group confer steric and electronic stabilization, reducing hydrolysis rates compared to simpler esters like CAME or dimethyl carbonate .
- Synthetic Complexity : Unlike CAME (synthesized via cryo-acidification of KHCO₃ in MeOH ), the target compound requires multi-step functionalization of the oxazolidine core, increasing production challenges .
Spectroscopic and Functional Group Analysis
- FTIR Signatures : The methyl ester group in CAME shows distinct O–CH₃ stretching at ~1,150 cm⁻¹, while the oxazolidinyl ring in the target compound introduces N–H and C–O–C vibrations at 3,300 cm⁻¹ and 1,250 cm⁻¹, respectively .
- Hydrolysis Resistance : Unlike dimethyl carbonate (rapidly hydrolyzed in aqueous base), the target compound’s bulky substituents hinder nucleophilic attack, as evidenced by stability in CD₃OH/H₂O mixtures .
Biological Activity
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester (CAS Number: 221354-41-2) is an organic compound notable for its unique structural features, including a carbonic acid moiety and an oxazolidine derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.
- Molecular Formula : CHNO
- Molecular Weight : 217.26 g/mol
- Structural Characteristics :
- Contains a methyl ester group.
- Features an oxazolidinyl substituent which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit cytotoxic effects against cancer cell lines. For example, related compounds have shown significant inhibition of cell proliferation in human breast cancer cell lines (MCF-7) with IC values indicating potent activity at specific concentrations .
- Antimicrobial Properties : The oxazolidine ring structure is often associated with antimicrobial activity. Compounds containing this moiety have been reported to possess antibacterial properties, making them candidates for further exploration in the development of new antibiotics .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : The ester functionality allows for potential interactions with various enzymes, possibly leading to inhibition pathways that affect cellular processes.
- Cell Membrane Interaction : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, impacting membrane integrity and function.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Chemical Structure | Notable Features |
|---|---|---|
| Carbonic acid, ethyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester | Structure | Similar oxazolidine structure but different alkoxy group |
| Carbonic acid, methyl ethyl carbonate | N/A | Lacks the oxazolidine moiety; simpler structure |
| Ethoxyacetic acid, methyl ester | N/A | Related ester but without oxazolidine functionality |
Case Studies and Research Findings
- Anticancer Studies : Research involving the testing of various derivatives against MCF-7 cells revealed that compounds similar to this compound exhibited dose-dependent cytotoxicity. For instance, a study reported a maximum inhibition of 78.6% at a concentration of 500 µg/mL .
- Antimicrobial Testing : In vitro tests have indicated that compounds with oxazolidine structures can inhibit the growth of several bacterial strains. These findings suggest that this compound may also possess similar antimicrobial properties.
Q & A
Basic: What experimental methodologies are recommended for synthesizing this compound in laboratory settings?
Methodological Answer:
The synthesis of this ester derivative involves multi-step reactions, including oxazolidine ring formation and esterification. A factorial design of experiments (DoE) is recommended to optimize parameters such as reaction temperature, solvent polarity, and catalyst loading (e.g., triethylamine or other bases). For example, a central composite design can minimize the number of trials while identifying interactions between variables like pH and reaction time . Characterization via NMR and FT-IR should confirm the oxazolidinyl and ester functional groups, referencing spectral databases (e.g., NIST) for validation .
Key Parameters Table:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 85°C | High |
| Catalyst Loading | 0.5–2.5 mol% | 1.8 mol% | Moderate |
| Solvent (Polarity) | THF, DMF, Acetone | DMF | Critical |
Advanced: How can computational reaction path search methods improve the design of this compound’s synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with transition state analysis can predict feasible reaction pathways for oxazolidine ring closure and ester bond formation. Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s hybrid computational-experimental workflow integrates reaction path sampling with machine learning to prioritize reaction conditions (e.g., solvent selection, steric effects) that minimize side products .
Basic: What spectroscopic techniques are critical for characterizing structural impurities in this compound?
Methodological Answer:
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential for detecting regioisomeric impurities or incomplete oxazolidine ring formation. Compare experimental NMR shifts with computed values (e.g., via Gaussian software) to validate the stereochemistry of the 1-methylethyl substituent . For example, a deviation >0.5 ppm in carbonyl carbon signals may indicate competing acylation pathways .
Advanced: How can conflicting kinetic data for hydrolysis of the ester group be resolved?
Methodological Answer:
Contradictions in hydrolysis rates (e.g., pH-dependent stability) require mechanistic studies using isotopically labeled substrates. Conduct -labeling experiments to trace nucleophilic attack pathways (water vs. hydroxide). Pair with stopped-flow UV-Vis spectroscopy to monitor transient intermediates. For instance, a biphasic kinetic profile at pH >10 may indicate competing acyl-oxygen vs. alkyl-oxygen cleavage mechanisms .
Basic: What stability studies are necessary for storing this compound under varying conditions?
Methodological Answer:
Assess thermal stability via thermogravimetric analysis (TGA) and oxidative stability under accelerated aging (40°C, 75% RH). Monitor ester hydrolysis via HPLC at pH 3–9. For long-term storage, lyophilization in amber vials under argon is advised if TGA shows decomposition onset >120°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
